![molecular formula C10H14ClF2NO B12315446 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride](/img/structure/B12315446.png)
2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride is a fluorinated organic compound with the molecular formula C10H14F2NO·HCl. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is often used in research due to its reactivity and selectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine and a reducing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as:
Continuous flow reactors: For better control over reaction conditions and higher yields
Purification techniques: Crystallization or chromatography to ensure high purity
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Nucleophilic substitution reactions at the aromatic ring
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include:
Oxidation: Difluorobenzaldehyde derivatives
Reduction: Difluorophenyl alcohols
Substitution: Difluorophenyl amines or ethers
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors: Interact with specific receptors in biological systems
Inhibit enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways
Modulate signaling pathways: Influence cellular signaling pathways, leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride
- 2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride
- 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride
Uniqueness
2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride stands out due to its specific fluorination pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications.
Eigenschaften
Molekularformel |
C10H14ClF2NO |
---|---|
Molekulargewicht |
237.67 g/mol |
IUPAC-Name |
2-amino-1-(2,6-difluorophenyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-2-8(13)10(14)9-6(11)4-3-5-7(9)12;/h3-5,8,10,14H,2,13H2,1H3;1H |
InChI-Schlüssel |
KAWSSVIQOKBTAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C1=C(C=CC=C1F)F)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.